molecular formula C20H20N2O3S B3535941 N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 606922-83-2

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No. B3535941
CAS RN: 606922-83-2
M. Wt: 368.5 g/mol
InChI Key: KKVCPVPZDXUIMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide, also known as EPTB, is a compound that has been studied extensively for its potential use as a therapeutic agent. EPTB is a thiazole derivative that has been shown to have a variety of biological effects, including anti-inflammatory and anti-cancer properties. We will also explore future directions for research on this compound.

Mechanism of Action

The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of various enzymes. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. By inhibiting the activity of these enzymes, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide may be able to exert its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer. In addition, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide has been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins and cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. This makes it a potentially safe candidate for use in therapeutic applications. However, one limitation of using N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide in lab experiments is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide. One area of interest is in the development of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide analogs that may have improved efficacy and/or pharmacokinetic properties. Another area of interest is in the study of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide. Finally, there is interest in the development of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide-based therapeutics for the treatment of cancer, inflammation, and neurodegenerative disorders.
Conclusion
In conclusion, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is a thiazole derivative that has been studied extensively for its potential use as a therapeutic agent. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide has been shown to have anti-cancer and anti-inflammatory effects, making it a potential candidate for the treatment of various diseases. While there are limitations to using N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide in lab experiments, there are several future directions for research on this compound that may lead to the development of novel therapeutics.

Scientific Research Applications

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide has been studied for its potential use as a therapeutic agent in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-4-17-18(13-8-6-5-7-9-13)21-20(26-17)22-19(23)14-10-11-15(24-2)16(12-14)25-3/h5-12H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVCPVPZDXUIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361687
Record name ST50631303
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

606922-83-2
Record name ST50631303
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide
Reactant of Route 3
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide
Reactant of Route 6
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.